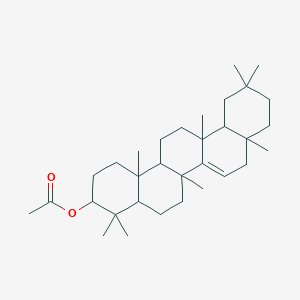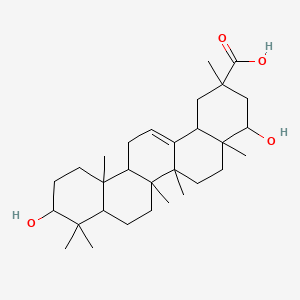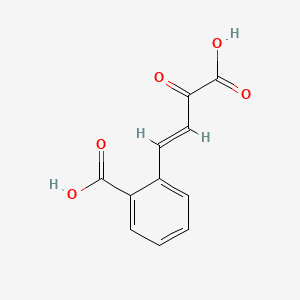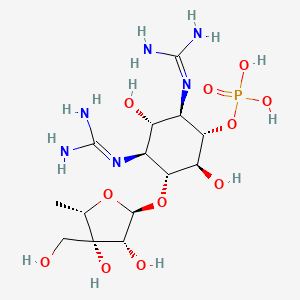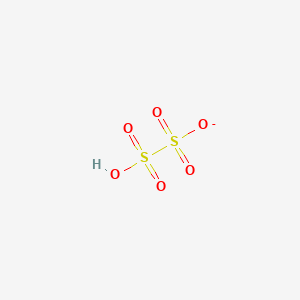
Dithionate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithionate(1-) is a sulfur oxoanion. It is a conjugate base of a dithionic acid. It is a conjugate acid of a dithionate(2-).
Scientific Research Applications
Oxidation and Reaction Kinetics
- Dithionate ion exhibits remarkable inertness at room temperature, requiring heating to elevated temperatures (50-90°C) for detectable reaction rates in redox processes. Its oxidation reactions are zeroth-order with respect to the oxidizing agent, proceeding through disproportionation and subsequent fast oxidation of sulfur(IV) formed. Dissolved oxygen impacts these reactions via autoxidation of sulfur(IV), only in the presence of a catalyst like cerium(III) or iodide ions (Lente & Fábián, 2004).
Environmental Analysis
- In studying the oxidation of S(IV) in the presence of iron(III), ion-interaction chromatography was used to analyze the formation of sulfate and dithionate as reaction products. Dithionate was found to be a minor reaction product under N2-saturated solutions, representing about 4% of the total oxidized HSO3- (Podkrajšek, Grgić, & Turšič, 2002).
Analytical Chemistry
- A method was developed using ion chromatography for the simultaneous determination of dithionate and sulfate in leaching solutions from SO2-leaching pyrolusite. This method provided a sensitive, accurate, and rapid analysis of dithionate in industrial contexts (Qu et al., 2016).
Dosimetry and Radiation Therapy
- Dithionates have been explored for use in electron paramagnetic resonance (EPR) dosimetry. They form stable radicals upon irradiation, providing a linear dose response, making them suitable for radiation therapy dosimetry. Polycrystalline formates and dithionates have shown up to 10 times the sensitivity compared to L-alpha-alanine in such applications (Lund et al., 2005).
Trace Metal Analysis
- Dithione, a related compound, has been utilized as a chelator in the separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. This method demonstrated improved analytical performance compared to other chelators (Shu-yu, Zhifeng, & Huaming, 2002).
EPR Spectroscopy Studies
- Research on γ-irradiated barium dithionate provided insights into the physicochemical properties and thermally induced ion-radicals formed during irradiation, relevant for EPR spectroscopy and dosimetry applications (Bogushevich, Ugolev, & Potapovich, 2001).
Industrial Applications
- Manganese dithionate, formed in the leaching process of pyrolusite slurry with SO2, has been studied for its impact on the purity of MnSO4 in industrial processes. Research into the leaching reaction and oxidation efficiencies of MnS2O6 offers practical implications for industrial applications (Qu et al., 2018).
Ionic Liquid Extraction of Metal Ions
- Room temperature ionic liquids (RTILs) have been studied as novel solvents for the liquid/liquid extraction of metal ions, employing dithizone as a metal chelator to extract metal ions into RTILs. This research has implications for the extraction, separation, and concentration of heavy metal ions (Wei, Yang, & Chen, 2003).
Materials Science
- Dithionates have been investigated for their potential in tuning the optoelectronic properties of materials, as well as in applications involving EPR dosimetry and radiation therapy (Etheridge et al., 2015).
properties
InChI |
InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVZKRVHHSUIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO6S2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1aH-indeno[1,2-b]oxirene](/img/structure/B1234523.png)



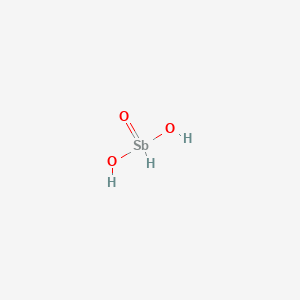
![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)


![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)
